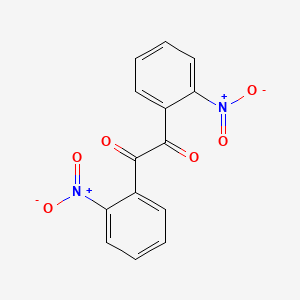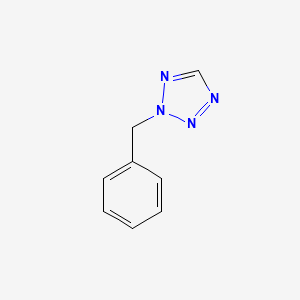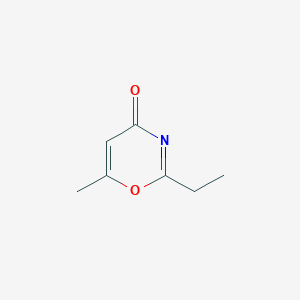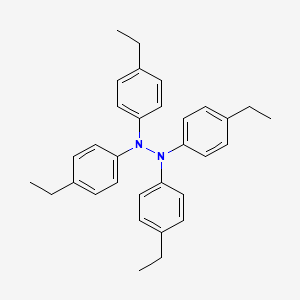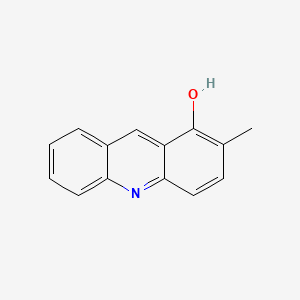
Acridinone, methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridinone, methyl- is a chemical compound with the molecular formula C({14})H({11})NO. It is also known as 10-methyl-9(10H)-acridinone. This compound is a derivative of acridine, a nitrogen-containing heterocycle. Acridinone, methyl- is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Acridinone, methyl- can be synthesized through several methods. One common approach involves the methylation of acridone. This process typically uses methyl iodide (CH(_3)I) as the methylating agent in the presence of a base such as potassium carbonate (K(_2)CO(_3)). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the cyclization of N-methyl-N-phenyl-2-aminobenzamide under acidic conditions. This reaction forms the acridinone ring system with a methyl group attached to the nitrogen atom.
Industrial Production Methods
Industrial production of acridinone, methyl- often involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.
化学反应分析
Types of Reactions
Acridinone, methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Reagents like halogens (Cl(_2), Br(_2)) and nitrating agents (HNO(_3)) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroacridinones.
Substitution: Formation of halogenated or nitrated acridinone derivatives.
科学研究应用
Acridinone, methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with DNA and RNA, making it useful in molecular biology research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism by which acridinone, methyl- exerts its effects often involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication. These actions make it a potential candidate for anticancer therapies.
相似化合物的比较
Acridinone, methyl- can be compared with other acridine derivatives such as:
Acridine Orange: A dye used for nucleic acid staining.
Acriflavine: An antiseptic and antibacterial agent.
Proflavine: Another antiseptic with similar properties to acriflavine.
Uniqueness
Acridinone, methyl- is unique due to its specific methylation, which alters its chemical properties and biological activity compared to other acridine derivatives. This methyl group can influence its solubility, reactivity, and interaction with biological molecules, making it distinct in its applications and effects.
属性
CAS 编号 |
139584-03-5 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-methylacridin-1-ol |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-13-11(14(9)16)8-10-4-2-3-5-12(10)15-13/h2-8,16H,1H3 |
InChI 键 |
IKUKZIJRQNQNNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC3=CC=CC=C3N=C2C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

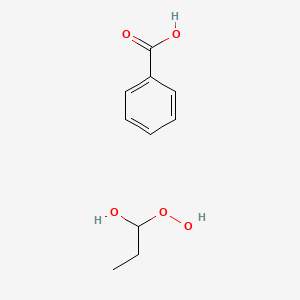
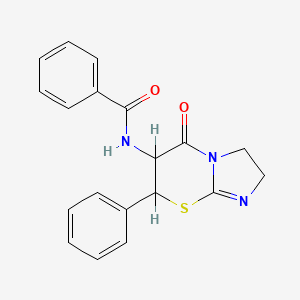

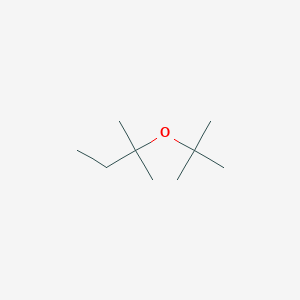
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
